molecular formula C20H17N5O3 B2940430 2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891114-42-4

2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2940430
CAS No.: 891114-42-4
M. Wt: 375.388
InChI Key: WPFPEOIEYPYVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a benzamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl ring substituted with 2,4-dimethoxy groups. This structure combines a heterocyclic scaffold known for diverse biological activities with a benzamide moiety, which often enhances binding affinity to protein targets.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-27-15-6-7-16(18(11-15)28-2)20(26)22-14-5-3-4-13(10-14)17-8-9-19-23-21-12-25(19)24-17/h3-12H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFPEOIEYPYVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridazine ring system followed by the introduction of the benzamide moiety. Common reaction conditions involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, their substituents, physical properties, and biological activities:

Compound Name Core Structure Substituents/R-Groups Melting Point (°C) Yield (%) Biological Activity Key References
2,4-Dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide [1,2,4]Triazolo[4,3-b]pyridazine 2,4-Dimethoxybenzamide N/A N/A Not reported N/A
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide [1,2,4]Triazolo[4,3-b]pyridazine Benzamide, 6-methyl N/A N/A Antimicrobial activity (moderate)
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine Acetamide, 3-methyl N/A N/A LIN28 inhibition, antitumor effects
(E)-4b ([1,2,4]Triazolo[4,3-b]pyridazin-6-yl derivative) [1,2,4]Triazolo[4,3-b]pyridazine Propenoic acid, dimethylpyrazole 253–255 N/A Enzyme binding (PEF(S))
3-((2-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazono)methyl)phenol [1,2,4]Triazolo[4,3-b]pyridazine Phenol, phenylhydrazone N/A 72 Not specified

Structural and Functional Differences

  • Substituent Effects: The 2,4-dimethoxybenzamide group in the target compound may enhance solubility compared to the methyl-substituted analog (N-(3-(6-methyl...)benzamide) . Acetamide vs. Benzamide: The acetamide derivative (C1632) shows distinct activity as a LIN28 inhibitor, suggesting that the smaller acetamide group may favor interactions with RNA-binding proteins, whereas benzamide derivatives might target enzymes or microbial proteins .
  • Biological Activity: Antimicrobial vs. Anticancer: The methyl-substituted benzamide () exhibits moderate antimicrobial activity, while C1632 (acetamide derivative) demonstrates antitumor effects by disrupting LIN28–let-7 interactions, highlighting substituent-dependent target specificity . Enzyme Binding: Compounds like (E)-4b with propenoic acid substituents show high melting points (253–255°C), suggesting strong crystallinity and stability, which may correlate with robust enzyme-binding capabilities (e.g., PEF(S)) .

Molecular Interactions and Docking Studies

  • Triazolopyridazine Core: Docking studies of related compounds (e.g., pyridine-linked triazolopyridazines) reveal π-stacking with residues like Trp168 and H-bonding with His131 in PEF(S), critical for inhibitory activity . The dimethoxy groups in the target compound could alter these interactions by introducing steric hindrance or additional H-bond donors/acceptors.
  • LIN28 Inhibition: C1632 binds to LIN28 via its methyltriazolopyridazine moiety, blocking RNA interactions. The absence of a methyl group in the target compound may reduce this activity but could enable novel binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.